molecular formula C14H19BrN2O3S B1328668 1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide CAS No. 1000018-34-7

1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide

Cat. No.: B1328668
CAS No.: 1000018-34-7
M. Wt: 375.28 g/mol
InChI Key: GBNWGFUNIFCJNH-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group and a phenyl ring that is further substituted with bromine, methyl, and methylsulfonyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common approach is to brominate 2-methyl-4-(methylsulfonyl)aniline, followed by coupling with piperidine-4-carboxylic acid under appropriate conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 1-(5-Bromo-2-carboxy-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide.

    Reduction: Formation of 1-(2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide
  • 1-(5-Fluoro-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide
  • 1-(5-Iodo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide

Uniqueness

1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets. Additionally, the combination of the methylsulfonyl and carboxamide groups can provide specific electronic and steric properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(5-bromo-2-methyl-4-methylsulfonylphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3S/c1-9-7-13(21(2,19)20)11(15)8-12(9)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNWGFUNIFCJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2CCC(CC2)C(=O)N)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901157835
Record name 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-34-7
Record name 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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